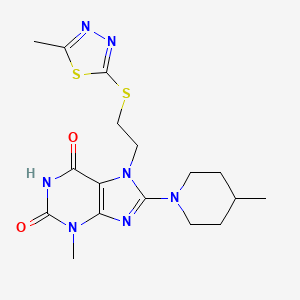

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-8-(4-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O2S2/c1-10-4-6-23(7-5-10)15-18-13-12(14(25)19-16(26)22(13)3)24(15)8-9-27-17-21-20-11(2)28-17/h10H,4-9H2,1-3H3,(H,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKZYKROSYIQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that incorporates a 1,3,4-thiadiazole moiety. This structural feature is associated with a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a detailed examination of its biological activity based on various studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 350.44 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:

- In vitro studies have shown that the compound exhibits significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for related thiazolopyridine derivatives .

- Molecular docking studies indicate that these compounds interact effectively with bacterial targets such as DNA gyrase, establishing crucial hydrogen bonds that enhance their antibacterial efficacy .

Anticancer Activity

The anticancer properties of compounds containing the thiadiazole ring have been extensively studied:

- Compounds similar to the one have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives tested against A549 (lung cancer) and MCF-7 (breast cancer) cells demonstrated IC50 values ranging from 0.28 to 0.52 μg/mL, indicating strong antiproliferative activity .

- The mechanisms of action often involve the induction of apoptosis through caspase activation and disruption of tubulin polymerization . Notably, compounds with specific substitutions on the thiadiazole ring have been linked to enhanced anticancer activity due to improved binding interactions with target proteins involved in cell cycle regulation.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines using the MTT assay. Results indicated that compounds with thiadiazole rings exhibited significant growth inhibition in both lung and breast cancer cells .

- Molecular Docking Analysis : Another investigation utilized molecular docking to assess binding interactions between thiadiazole derivatives and DNA gyrase. The analysis revealed strong binding affinities and interactions critical for their antimicrobial action .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular features and available research:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Moieties: The target compound’s 1,3,4-thiadiazole group (vs. Analog 1’s 1,3-thiazole) may confer stronger electron-withdrawing effects, influencing receptor binding .

Substituent Effects :

- The 4-methylpiperidinyl group in the target compound offers a larger, more rigid structure compared to Analog 1’s pyrrolidinyl group, which could improve target selectivity .

- Analog 2’s 3-phenylpropyl chain increases hydrophobicity, likely enhancing membrane permeability but risking off-target interactions .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~466 g/mol) compared to Analog 2 (414.5 g/mol) may reduce aqueous solubility, necessitating formulation adjustments .

Research Findings and Implications

While direct studies on the target compound are absent in the evidence, insights can be extrapolated from structural analogs:

Synthetic Routes :

- Similar compounds are synthesized via multi-step protocols involving thioether formation (e.g., refluxing with thiosemicarbazides or thiols) and characterized via NMR, mass spectrometry, and elemental analysis . The target compound likely follows analogous synthetic pathways.

Biological Activity: Thiadiazole derivatives (e.g., Analog 2) exhibit acetylcholinesterase inhibitory activity, suggesting the target compound may share this mechanism .

Pharmacokinetic Predictions :

- The 4-methylpiperidine group may enhance blood-brain barrier penetration compared to pyrrolidine or phenylpropyl substituents, positioning the target compound for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.